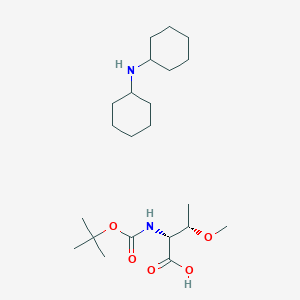

Boc-D-Thr(Me)-OH.DCHA

Description

Historical Context and Evolution of Non-Canonical Amino Acid Derivatives in Organic Chemistry

The twenty proteinogenic amino acids, encoded by the genetic code, form the fundamental basis of life. nih.gov However, the quest for novel therapeutic agents and materials with unique properties has driven chemists to explore beyond this canonical set. nih.gov The field of non-canonical amino acids (ncAAs) has burgeoned, offering a vast expansion of chemical diversity. encyclopedia.pub Initially, the synthesis and incorporation of ncAAs were fraught with challenges, requiring the development of new synthetic methodologies and purification techniques. jst.go.jp Over time, the systematic development of protecting group strategies and the introduction of robust activating agents have made the synthesis of peptides and other molecules containing ncAAs a more routine and efficient process. jst.go.jpwikipedia.org This evolution has been pivotal in drug discovery, allowing for the creation of peptidomimetics with improved stability and pharmacological profiles. nih.gov

Significance of N-Protection and Side-Chain Modification in Amino Acid Chemistry

The chemical synthesis of peptides is a stepwise process that necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions. wikipedia.org The α-amino group of an amino acid is highly nucleophilic and must be protected to control the sequence of amide bond formation. peptide.com The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group in this context. peptide.com Its removal under moderately acidic conditions, which leaves other protecting groups intact, is a key feature of orthogonal protection schemes in peptide synthesis. peptide.com

Beyond N-terminal protection, the modification of amino acid side chains offers a powerful tool for fine-tuning the properties of the final molecule. peptide.com In the case of Boc-D-Thr(Me)-OH.DCHA, the methylation of the threonine side-chain hydroxyl group serves several purposes. It prevents potential side reactions involving the hydroxyl group, such as acylation, and can also influence the conformation and biological activity of the resulting peptide. The introduction of such modifications is a cornerstone of modern drug design and materials science. sigmaaldrich.com

Rationale for the Application of Dicyclohexylamine (B1670486) Salts in Amino Acid Derivatization and Purification

While the free acid form of a protected amino acid is the reactive species in peptide coupling reactions, its isolation and storage can sometimes be problematic. bachem.com Many N-protected amino acids are oils or amorphous solids that are difficult to purify and handle. bachem.com The formation of a salt with a suitable base can often lead to a stable, crystalline solid with improved handling characteristics and a longer shelf-life. bachem.comsmolecule.com

Dicyclohexylamine (DCHA) is a secondary amine that readily forms crystalline salts with N-protected amino acids. smolecule.comnih.govnoaa.gov These salts are typically easy to handle, weigh, and store. smolecule.com The DCHA salt can be readily converted back to the free acid just prior to use in a coupling reaction by treatment with an acid, such as phosphoric acid. bachem.com This practice of forming and breaking DCHA salts is a common and effective strategy for the purification and handling of amino acid derivatives in organic synthesis. bachem.comatamanchemicals.com

Overview of this compound as a Key Chiral Building Block in Modern Synthesis

This compound is a valuable chiral building block due to the specific combination of its structural features. The D-configuration of the threonine backbone is a non-natural stereochemistry that can impart resistance to enzymatic degradation in peptides. The N-Boc protection allows for its controlled incorporation into a growing peptide chain using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.comsigmaaldrich.com The methylated side chain provides a specific modification that can be crucial for achieving the desired biological activity or physical properties of the target molecule. Its formulation as a stable, crystalline DCHA salt further enhances its utility in a laboratory setting. This compound is utilized in the synthesis of complex peptides and other chiral molecules where precise control over stereochemistry and functionality is paramount.

Properties

Molecular Formula |

C22H42N2O5 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)/t;6-,7+/m.0/s1 |

InChI Key |

WACBNLRFVGEKFE-HLISZSCWSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Role and Utility of Boc D Thr Me Oh.dcha in Complex Molecule Synthesis

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of Boc-D-Thr(Me)-OH.DCHA into peptide chains is a strategic choice for introducing non-natural modifications that can profoundly influence the resulting molecule's characteristics. This derivative is amenable to established synthetic protocols, allowing for its precise placement within a target sequence.

This compound is primarily designed for use in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com In this methodology, the amino acid derivative is covalently attached to a growing peptide chain that is anchored to a solid resin support. The DCHA salt form enhances the compound's stability and improves its handling characteristics and solubility in organic solvents used during synthesis.

The key components of the molecule play distinct roles in the SPPS process:

Boc (tert-butyloxycarbonyl) Group : This acid-labile group protects the α-amino nitrogen, preventing it from participating in unwanted side reactions during the coupling of the next amino acid in the sequence. It is selectively removed at the beginning of each synthesis cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).

O-Methyl (Me) Group : This group acts as a permanent or stable protecting group for the threonine side-chain hydroxyl function. It prevents potential side reactions at the hydroxyl group and, unlike many other protecting groups, often remains on the final peptide, thereby conferring specific conformational properties.

D-Configuration : The D-chirality is a non-proteinogenic feature intentionally introduced to influence the peptide's three-dimensional structure and enhance its stability against enzymatic degradation. mdpi.com

The use of such derivatives is fundamental to creating modified peptides for various research applications, including drug discovery and materials science. chemimpex.com

While SPPS is dominant for the synthesis of long peptides, this compound is also suitable for solution-phase peptide synthesis. This approach, where all reactions occur in a homogeneous solution, is often employed for the large-scale production of shorter peptides or for the synthesis of complex fragments that are later joined together (fragment condensation). The Boc group provides the necessary temporary protection of the N-terminus, while the carboxyl group is activated for coupling to the amino group of another residue. Solution-phase methods can offer advantages in purification and scale-up for specific synthetic targets.

The incorporation of modified amino acids, especially those with steric bulk near the reactive centers or those known to promote aggregation, can present significant challenges during peptide synthesis. The coupling of residues like O-methyl threonine can be sluggish, leading to incomplete reactions and the formation of deletion sequences. To overcome these hurdles, specialized coupling reagents and strategies are employed.

While traditional carbodiimide (B86325) activators like DCC and DIC can be used, more potent reagents are often required for difficult couplings. uniurb.it These advanced reagents minimize side reactions and are more effective at promoting amide bond formation with sterically hindered amino acids. acs.org

| Coupling Reagent Class | Examples | Characteristics |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive and efficient, particularly for hindered couplings. uniurb.itnih.gov |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Known for rapid activation and high coupling efficiency; HATU and HCTU are particularly effective in preventing racemization. acs.orgnih.gov |

| Acid Halides | Fmoc-AA-Cl | Can be used for coupling to hindered amines but carries a risk of racemization. ug.edu.pl |

For the assembly of very large or particularly complex peptides, a convergent strategy using chemical ligation can be advantageous. Techniques such as Native Chemical Ligation (NCL) allow for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. nih.gov Methods have been developed to apply similar principles to threonine ligation, providing a powerful tool for the total synthesis of complex proteins and glycopeptides containing modified residues. nih.gov

Contribution to the Design of Conformationally Constrained Peptides and Peptidomimetics

A primary motivation for using derivatives like this compound is to exert precise control over the three-dimensional structure of a peptide. By introducing specific modifications at the amino acid level, chemists can restrict the conformational freedom of the peptide backbone and side chains, guiding the molecule to adopt a desired fold. nih.govnih.gov

The methylation of the threonine side-chain hydroxyl group introduces significant changes to its physicochemical properties, which in turn affect local and global peptide conformation.

Elimination of Hydrogen Bonding : The replacement of the hydroxyl proton with a methyl group removes the side chain's ability to act as a hydrogen bond donor. This can disrupt native hydrogen bonding networks and prevent interactions that might otherwise stabilize certain secondary structures. nih.gov

Increased Hydrophobicity : The addition of the methyl group increases the lipophilicity of the side chain. frontiersin.org This can influence peptide folding, particularly in aqueous environments, by favoring conformations where the modified residue is buried within a hydrophobic core.

Stereoelectronic Effects : Research on other O-methylated amino acids, such as O-methylated hydroxyproline, has shown that methylation can confer substantial conformational stability through stereoelectronic effects, which are electronic interactions dependent on the spatial arrangement of atoms. nih.gov Similar effects from the methoxy (B1213986) group in O-methyl threonine can restrict the rotational freedom of the side chain and influence the peptide backbone angles (φ, ψ).

Steric Hindrance : The methyl group is bulkier than the hydroxyl proton, introducing a degree of steric hindrance that can limit the range of allowed side-chain rotamers (χ angles) and potentially favor more extended backbone conformations to alleviate steric strain. researchgate.net

These modifications are a powerful tool for "conformationally editing" a peptide to enhance its stability or lock it into a bioactive shape. nih.gov

The incorporation of a D-amino acid into a peptide composed primarily of L-amino acids is a classic and highly effective strategy for inducing specific secondary structures, most notably reverse turns. nih.govfrontiersin.org

β-Turn and β-Hairpin Formation : D-amino acids are frequently used to stabilize β-turns, which are compact structures that reverse the direction of the peptide backbone. nih.gov Depending on the sequence, a D-residue can be crucial for nucleating the formation of a stable β-hairpin motif. nih.gov The specific type of β-turn (e.g., type I', type II') is influenced by the position of the D-amino acid within the turn sequence.

Disruption of Canonical Structures : Conversely, introducing a D-amino acid into a sequence that would normally form a right-handed α-helix or a parallel/antiparallel β-sheet can disrupt or break these structures. frontiersin.orgnih.gov This destabilizing effect can be harnessed to prevent the formation of undesired aggregates or to introduce specific kinks into a helical structure. frontiersin.org

Induction of Novel Folds : The alternating arrangement of L- and D-amino acids can lead to unique peptide conformations, such as those that facilitate self-assembly into nanotubes or hydrogels. frontiersin.org

The precise conformational outcome of a D-amino acid substitution is highly dependent on its position within the peptide sequence and the nature of the surrounding residues. preprints.org

| Secondary Structure | General Influence of a Single D-Amino Acid |

| α-Helix | Generally disruptive; can induce kinks or break the helix. frontiersin.orgnih.gov |

| β-Sheet | Can be disruptive, but can also stabilize certain sheet structures depending on placement. nih.gov |

| β-Turn / β-Hairpin | Strong promoter and stabilizer, particularly for type I' and II' turns. nih.gov |

| Triple Helix | Can have a destabilizing effect, though context-dependent. frontiersin.org |

Utilization as a Chiral Synthon in Asymmetric Synthesis Beyond Peptide Chemistry

The compound Boc-D-Thr(Me)-OH, often supplied as its dicyclohexylamine (B1670486) (DCHA) salt for enhanced stability and handling, is a valuable chiral building block in the field of asymmetric synthesis. Its utility extends beyond its more common application in peptide synthesis, positioning it as a strategic starting material in the "chiral pool" approach to constructing complex, non-peptidic molecules. mdpi.combaranlab.org Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials to introduce specific stereochemistry into a synthetic target. mdpi.comresearchgate.net

D-threonine is particularly useful within this paradigm because it possesses two defined stereocenters (at the α- and β-carbons), which can be used to control the stereochemical outcome of subsequent reactions. mdpi.com The derivative, Boc-D-Thr(Me)-OH, is an elaborated form of this synthon where the functional groups are pre-configured for specific synthetic transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for the N-methylamino functionality under a wide range of non-acidic conditions, while the N-methylation itself imparts unique steric and electronic properties.

While specific total syntheses employing Boc-D-Thr(Me)-OH as a starting material for non-peptidic natural products are not prominently documented in general literature, the principle is well-established through the use of related D-threonine derivatives. For instance, the total synthesis of protected legionaminic acid has been accomplished using D-threonine as the foundational chiral starting material. mdpi.com In such a synthesis, the amino acid is first protected and then its carboxylic acid is reduced to a chiral aldehyde. mdpi.com This aldehyde then serves as a key intermediate, reacting with other fragments to build the carbon skeleton of the target molecule, with the stereocenters from the original amino acid directing the formation of new chiral centers. mdpi.com

Similarly, threonine derivatives can be chemically transformed into other useful chiral building blocks. For example, N-Boc-O-tosyl-D-threonine methyl ester can undergo elimination and subsequent conjugate addition reactions to produce diastereomerically enriched β-methylcysteine derivatives, demonstrating how the stereochemistry of threonine can be transferred to create different types of chiral synthons. doi.org The use of Boc-D-Thr(Me)-OH as a chiral synthon allows chemists to introduce the specific (2R,3S)-1-methyl-1-(methylamino)-2-hydroxypropyl fragment into a larger molecular architecture, leveraging its inherent chirality to achieve high levels of stereocontrol in the synthesis of complex organic structures.

Advanced Synthetic Strategies for Incorporating Non-Canonical Amino Acids

Boc-D-Thr(Me)-OH is a prime example of a non-canonical amino acid (ncAA) building block. Non-canonical amino acids are those not found among the 20 common proteinogenic amino acids. Their incorporation into peptide-like structures or other molecules is a critical strategy for developing new therapeutics and molecular probes. Specifically, the inclusion of N-methylated amino acids can significantly enhance the pharmacokinetic properties of a molecule by increasing its resistance to enzymatic degradation by proteases. Furthermore, N-methylation restricts the conformational flexibility of the molecular backbone, which can lead to higher receptor binding affinity and selectivity. The D-configuration further contributes to proteolytic stability, as most natural proteases are specific for L-amino acids.

The primary challenge in utilizing N-methylated amino acids like Boc-D-Thr(Me)-OH in synthesis is the steric hindrance posed by the N-methyl group. This bulkiness makes the formation of an amide (peptide) bond significantly more difficult compared to coupling with primary amines. Consequently, standard coupling conditions are often inefficient and can lead to low yields or side reactions. To overcome this, advanced synthetic strategies, particularly the use of highly reactive coupling reagents, are required.

These specialized reagents are capable of activating the carboxylic acid group to a sufficient degree to overcome the steric hindrance of the N-methylamine. The choice of reagent is critical for achieving high yields and minimizing racemization, especially when coupling two consecutive N-methylated residues.

Table 1: Specialized Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Full Name | Characteristics & Research Findings |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for coupling sterically hindered and N-methylated amino acids. Often used with a non-nucleophilic base like DIPEA. Its use with HOAt has been shown to facilitate near-complete coupling of N-methyl residues in short reaction times. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A highly efficient phosphonium-based reagent, often used for difficult couplings, including those involving N-methylated amino acids. |

| PyBrOP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | A very reactive bromophosphonium reagent. It is particularly effective for coupling sterically demanding amino acids but must be used with care as prolonged reaction times can lead to racemization. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A modern uronium salt with reactivity comparable to HATU. It is considered safer as it is based on Oxyma Pure, avoiding the potentially explosive HOBt/HOAt byproducts, and has good solubility. |

Beyond the use of powerful coupling reagents, other advanced strategies include:

In situ formation of amino acid halides: Converting the Boc-N-methyl-amino acid into its highly reactive acid chloride or fluoride (B91410) derivative immediately before the coupling step can drive the reaction to completion.

On-resin N-methylation: An alternative to synthesizing with a pre-methylated building block is to perform the methylation reaction directly on the peptide while it is attached to the solid-phase resin. This typically involves a three-step sequence of sulfonylation of the free amine, methylation (e.g., with methyl iodide), and subsequent desulfonylation to reveal the N-methylated amine for the next coupling step.

These advanced methods are essential tools for chemists to successfully incorporate valuable non-canonical building blocks like this compound, enabling the synthesis of complex molecules with tailored properties.

Stereochemical Control and Purity in the Synthesis and Application of Boc D Thr Me Oh.dcha

Maintenance of Enantiomeric and Diastereomeric Purity During Multi-Step Synthesis

The synthesis of peptides is a multi-step process that involves the sequential addition of amino acids to a growing chain. youtube.com Each step, from the protection and activation of the amino acid to the coupling and deprotection reactions, carries the risk of altering the stereochemistry of the chiral centers. chemrxiv.org Boc-D-Thr(Me)-OH, as a derivative of threonine, possesses two chiral centers (the α-carbon and the β-carbon), making it susceptible to both enantiomeric (racemization at the α-carbon) and diastereomeric isomerization.

The dicyclohexylamine (B1670486) (DCHA) salt form of Boc-D-Thr(Me)-OH helps to ensure stability and ease of handling as a crystalline solid, which inherently protects its purity during storage. However, before use in peptide synthesis, the DCHA salt must be converted to the free acid, a step that requires careful handling to avoid side reactions. wiley-vch.de

During a multi-step solid-phase peptide synthesis (SPPS), the maintenance of stereochemical integrity is a primary concern. nih.gov The process involves repeated cycles of deprotection and coupling. youtube.com The use of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is a well-established strategy in peptide chemistry. youtube.com Boc protection is generally stable under coupling conditions but can be removed with moderate acid treatment (e.g., trifluoroacetic acid, TFA), which typically minimizes racemization of the protected amino acid residue. nih.govyoutube.com The N-methylation of the threonine residue introduces an additional layer of complexity, but also a degree of protection against certain racemization pathways.

Mechanisms of Racemization in Amino Acid Derivatization and Coupling

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant side reaction in peptide synthesis. highfine.com The loss of optical purity can lead to the formation of diastereomeric peptides with altered biological activities and purification challenges. nih.gov There are two primary mechanisms through which racemization can occur during the activation of the carboxyl group for peptide bond formation. highfine.combachem.com

Oxazolone (B7731731) (Azlactone) Formation : This is the most common pathway for racemization for N-acyl amino acids. youtube.com The activated carboxyl group is attacked by the oxygen of the preceding amide bond's carbonyl group, forming a five-membered oxazolone ring. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to the formation of a planar, achiral enolate. Reprotonation can then occur from either side, resulting in a mixture of L- and D-isomers. bachem.com However, for N-methylated amino acids like Boc-D-Thr(Me)-OH, this mechanism is blocked because there is no proton on the amide nitrogen to participate in the cyclization. cdnsciencepub.com

Direct Enolization (α-Abstraction) : Even without oxazolone formation, racemization can occur through the direct abstraction of the α-proton from the activated amino acid derivative by a base. highfine.combachem.com The resulting carbanion (enolate) is planar and, upon reprotonation, can yield a racemic mixture. This pathway is particularly relevant for N-methylated amino acids. The extent of racemization via this mechanism is influenced by several factors, including the strength of the base used, the solvent polarity, temperature, and the nature of the activating group. highfine.comcdnsciencepub.com For instance, the use of strong bases like triethylamine (B128534) can increase the rate of racemization compared to weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine. highfine.com

The N-methyl group in Boc-D-Thr(Me)-OH, while preventing the oxazolone pathway, can still allow for racemization through direct enolization, especially under suboptimal reaction conditions. cdnsciencepub.comcdnsciencepub.com

Strategies for Racemization Suppression in Reactions Involving Boc-D-Thr(Me)-OH

Given the susceptibility of activated amino acids to racemization, several strategies have been developed to preserve stereochemical integrity during peptide coupling reactions. These methods are directly applicable when using Boc-D-Thr(Me)-OH.

The choice of coupling reagent is critical. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective activating agents but can promote racemization if used alone. bachem.compeptide.com To mitigate this, they are almost always used in combination with racemization-suppressing additives. bachem.compeptide.com

These additives react with the activated O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization than the initial intermediate. peptide.com Common additives include:

1-Hydroxybenzotriazole (HOBt) : For decades, HOBt was the most widely used additive, effectively reducing racemization and minimizing side reactions. bachem.com

1-Hydroxy-7-azabenzotriazole (HOAt) : HOAt is generally considered more effective than HOBt in suppressing racemization, particularly in difficult couplings. luxembourg-bio.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) : As a non-explosive alternative to HOBt and HOAt, Oxyma has gained popularity and demonstrates high coupling efficiency with low rates of racemization when used with carbodiimides. nih.govbachem.com

Copper(II) Chloride (CuCl₂) : The addition of CuCl₂ has been shown to be a highly efficient method for suppressing racemization, especially in carbodiimide-mediated couplings. peptide.comrsc.orgnih.gov It is believed to suppress the racemization of any transient oxazolone that might form and can be used in conjunction with other additives like HOBt. peptide.comnih.gov

The following table summarizes the comparative effectiveness of different additives in suppressing racemization during peptide coupling.

| Additive | Key Advantage(s) | Considerations |

| HOBt | Effective, widely used, minimizes N-acylurea formation. bachem.compeptide.com | Explosive properties when anhydrous. bachem.com |

| HOAt | Superior to HOBt in suppressing racemization and improving coupling efficiency. luxembourg-bio.com | Also possesses explosive properties. bachem.com |

| Oxyma | Non-explosive, highly effective alternative to HOBt/HOAt. nih.govbachem.com | Standard choice in modern automated synthesis. |

| CuCl₂ | Extremely efficient racemization suppression. rsc.orgnih.gov | Can be used with other additives for enhanced effect. peptide.com |

Other factors influencing racemization include the choice of solvent and base. Polar solvents can sometimes favor racemization. cdnsciencepub.com The use of sterically hindered and weaker bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is generally preferred over stronger, less hindered bases like triethylamine to minimize proton abstraction from the α-carbon. highfine.com

Implications of D-Amino Acid Stereochemistry on Molecular Recognition and Biological Activity (Theoretical Framework)

The incorporation of D-amino acids, such as the D-threonine derivative from Boc-D-Thr(Me)-OH.DCHA, into a peptide sequence has profound theoretical implications for the resulting peptide's structure and function. researchgate.netrsc.org Since biological systems, particularly enzymes and receptors, are chiral, they can differentiate between stereoisomers. mdpi.com

Biological Activity and Proteolytic Stability: Proteases, the enzymes responsible for peptide and protein degradation, exhibit high stereospecificity and are generally adapted to cleave peptide bonds between L-amino acids. nih.gov Peptides containing D-amino acids are often highly resistant to proteolysis. nih.govfrontiersin.org This increased stability significantly enhances the in vivo half-life of peptide-based therapeutics, a major advantage in drug development.

Molecular Recognition: The interaction between a peptide and its biological receptor is exquisitely dependent on a precise three-dimensional fit. By changing the stereochemistry at a single position, the side chain of the D-amino acid residue is projected in a different direction compared to its L-counterpart. This can fundamentally alter the binding affinity and specificity of the peptide for its target receptor. frontiersin.org While in some cases this may abolish activity, in others it can lead to enhanced binding, altered signaling outcomes, or even antagonistic instead of agonistic effects. The introduction of D-amino acids is therefore a powerful strategy for fine-tuning the pharmacological profile of a bioactive peptide. researchgate.net

The following table outlines the theoretical effects of substituting an L-amino acid with a D-amino acid in a peptide.

| Property | Effect of D-Amino Acid Substitution | Rationale |

| Secondary Structure | Disruption of L-typical structures (e.g., right-handed α-helices); potential to induce new structures (e.g., β-turns, left-handed helices). researchgate.netrsc.org | The altered stereochemistry at the α-carbon forces a change in the allowed Ramachandran angles of the peptide backbone. |

| Proteolytic Stability | Increased resistance to degradation by proteases. nih.govfrontiersin.org | Proteases are chiral enzymes with active sites evolved to recognize and cleave peptide bonds between L-amino acids. |

| Receptor Binding | Altered affinity and/or specificity for target receptors. frontiersin.org | Side chain orientation is changed, modifying the key interactions required for the peptide-receptor complex formation. |

| Biological Activity | Can be reduced, enhanced, or qualitatively changed (e.g., agonist to antagonist). researchgate.net | Activity is a direct consequence of receptor binding and subsequent signal transduction, which is altered by the structural changes. |

Advanced Analytical Methodologies for Characterization of Boc D Thr Me Oh.dcha Derivatives and Reaction Outcomes

Spectroscopic Techniques for Elucidating Reaction Pathways and Product Structure (e.g., NMR, Mass Spectrometry applied to synthesized adducts and peptides)

Spectroscopic methods are indispensable for the structural verification of intermediates and final products in peptide synthesis involving Boc-D-Thr(Me)-OH.DCHA. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analysis, providing complementary information on connectivity, stereochemistry, and molecular weight. altabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed atomic-level information. For peptides incorporating O-methyl-D-threonine, ¹H NMR is used to identify characteristic signals. The methyl group of threonine typically appears as a doublet around 1.2 ppm, while the O-methyl group introduces a new singlet. uzh.ch The presence of the Boc protecting group is confirmed by a characteristic singlet for the nine equivalent protons of the tert-butyl group. chemicalbook.comscienceopen.com

Two-dimensional (2D) NMR techniques are employed for more complex peptide structures to resolve overlapping signals and establish connectivity. chemrxiv.org

COSY (Correlation Spectroscopy) helps identify scalar-coupled protons within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy) reveals all protons within a single amino acid's spin system, which is crucial for assigning specific residues in a peptide chain. chemrxiv.org For a threonine residue, the TOCSY spectrum would show correlations between the amide proton (HN), alpha-proton (Hα), beta-proton (Hβ), and the gamma-methyl protons (Hγ). chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is essential for determining the three-dimensional conformation of the final peptide. nih.govacs.org

The table below summarizes typical ¹H NMR chemical shift ranges for protons in a threonine-containing peptide. uzh.ch

| Proton Type | Typical Chemical Shift Range (ppm) |

| Amide (NH) | 6.5 - 12.0 |

| Alpha (αH) | ~4.4 |

| Beta (βH) | > 4.0 |

| Gamma (γ-CH₃) | ~1.2 |

| O-Methyl (O-CH₃) | ~3.3 - 3.7 |

| Boc ((CH₃)₃) | ~1.4 |

Note: Exact chemical shifts can vary significantly depending on the peptide's sequence, solvent, and conformation.

Mass Spectrometry (MS) is the primary tool for confirming the molecular weight of synthesized adducts and peptides. altabioscience.com Electrospray Ionization (ESI-MS) is commonly used for peptide analysis. rsc.org A challenge with Boc-protected peptides is the potential for in-source fragmentation, where the Boc group is lost, leading to a characteristic M-56 peak (loss of isobutylene) or M-100 peak (loss of the entire Boc group). reddit.comacdlabs.com To mitigate this, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, as they are less likely to cause fragmentation of labile protecting groups. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of the synthesized molecule.

Chromatographic Methods for Assessing Synthetic Purity and Monitoring Reaction Progress (e.g., HPLC, TLC for synthetic intermediates and final products)

Chromatographic techniques are fundamental for both qualitative and quantitative analysis in peptide synthesis, enabling the separation of the desired product from impurities, unreacted starting materials, and side products.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and their intermediates. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, typically employing a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) with an acidic additive like trifluoroacetic acid (TFA). altabioscience.comrsc.org The purity of the final peptide is determined by integrating the peak area of the product relative to the total area of all peaks detected at a specific wavelength, often 215 nm, which is optimal for detecting the peptide bond. altabioscience.com Purities of ≥99% for related protected amino acids have been reported using HPLC. jk-sci.com

HPLC is also a powerful tool for monitoring the progress of coupling and deprotection reactions during solid-phase peptide synthesis (SPPS). chemrxiv.org By analyzing small aliquots cleaved from the resin at different time points, chemists can determine if a reaction has gone to completion, allowing for optimization of coupling times and reagents. chemrxiv.orgias.ac.in

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective method for monitoring solution-phase reactions. It is used to qualitatively track the consumption of starting materials and the formation of products. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the components separate based on polarity. Visualization is typically achieved using UV light or by staining with reagents like ninhydrin, which detects free amines.

The following table outlines the typical applications of these chromatographic methods in the context of synthesizing peptides with this compound.

| Technique | Application | Information Gained |

| HPLC | Final Product Purity Assessment | Quantitative purity (e.g., >95%, >98%) |

| Reaction Monitoring (SPPS/Solution) | Reaction completion, identification of side products | |

| Purification (Preparative HPLC) | Isolation of the target peptide from impurities | |

| TLC | Reaction Monitoring (Solution Phase) | Qualitative tracking of reactants and products |

| Fraction Analysis in Column Chromatography | Identifying fractions containing the desired compound |

Theoretical and Computational Modeling of Conformational Landscapes of Peptides Incorporating O-Methyl-D-Threonine

The incorporation of a modified amino acid like O-methyl-D-threonine can significantly influence the conformational preferences of a peptide. Theoretical and computational modeling provides invaluable insight into these structural effects, complementing experimental data from techniques like NMR. springernature.com

Molecular dynamics (MD) simulations and other computational methods are used to explore the conformational landscape of peptides. springernature.comnih.gov These simulations can predict stable secondary structures, such as β-turns or helical motifs, that may be induced or stabilized by the O-methylated residue. The methylation of the hydroxyl group in threonine removes a hydrogen bond donor, which can alter local hydrogen bonding networks and favor specific folded states. researchgate.net

Chiral Analysis Techniques for Confirming Stereoisomeric Purity of Derivatives

Ensuring the stereoisomeric purity of this compound and its subsequent peptide derivatives is critical, as the biological activity of peptides is highly dependent on their stereochemistry. The presence of even small amounts of the L-enantiomer or other diastereomers can lead to undesired outcomes.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of protected amino acids. tandfonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in their separation. Various types of CSPs are effective for protected amino acids, including those based on proteins (e.g., ovomucoid) or macrocyclic antibiotics (e.g., teicoplanin). tandfonline.comgoogle.comchromatographytoday.com Chiral HPLC methods are sensitive enough to detect and quantify unwanted isomers at levels as low as 0.15%. tandfonline.com

Another approach involves derivatization of the amino acid with a chiral reagent, such as Marfey's reagent or its analogs, to form diastereomers. researchgate.net These diastereomers can then be separated and quantified using standard reversed-phase HPLC. researchgate.net This method is particularly useful for analyzing the amino acid composition of a final peptide after complete hydrolysis. The optical purity of the starting material can be established by hydrolysis of the DCHA salt, followed by chiral derivatization and HPLC analysis. nih.gov

The table below compares common chiral analysis techniques.

| Technique | Principle | Advantages | Common Application |

| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Direct analysis without derivatization, high accuracy. tandfonline.com | Purity analysis of starting material (Boc-D-Thr(Me)-OH) |

| Indirect Chiral HPLC | Derivatization with a chiral agent to form separable diastereomers | Uses standard RP-HPLC columns, well-established methods. researchgate.net | Determining enantiomeric composition of a hydrolyzed peptide |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | High separation efficiency, very small sample volume required | Chiral separation of protected and unprotected amino acids. |

Future Research Directions and Emerging Applications of Boc D Thr Me Oh.dcha

Exploration of Novel Bioconjugation Strategies Utilizing O-Methylated Threonine

Bioconjugation, the process of chemically linking molecules to biomolecules like proteins, is fundamental to creating diagnostic tools, antibody-drug conjugates, and imaging agents. nih.gov Current strategies often target highly reactive amino acid side chains, such as the thiol group of cysteine or the amine of lysine (B10760008). nih.gov However, these methods can lead to heterogeneous products if multiple such residues are present. nih.gov

The O-methyl group of threonine presents a unique, albeit chemically stable, functional group. Future research is exploring innovative chemistries that could selectively target or utilize this ether linkage. While the methyl ether is generally considered inert, its presence sterically and electronically influences the local protein environment. This could be exploited in proximity-driven labeling strategies, where a binding molecule directs a reactive group to a nearby site, with the O-methyl group serving as a key structural determinant for precise positioning.

Furthermore, research into enzymes capable of recognizing and modifying O-methylated residues could open new avenues for enzymatic bioconjugation. The development of chemoselective reactions that proceed under mild, biological conditions is a critical goal for creating homogenous and functional protein conjugates. escholarship.org The exploration of O-methylated threonine as either a subtle modulator of reactivity or a future target for novel ligation chemistry represents a promising frontier.

Development of Improved and Sustainable Synthetic Pathways for Stereoselective Derivatization

The synthesis of optically pure β-hydroxy-α-amino acids (β-HAAs) and their derivatives is a significant challenge in organic chemistry. researchgate.net Traditional chemical synthesis routes can be lengthy, require harsh reagents, and may produce undesirable stereoisomers. There is a growing demand for improved and sustainable methods to produce compounds like Boc-D-Thr(Me)-OH.DCHA.

A key area of future research is the application of biocatalysis and metabolic engineering. nih.govresearchgate.net Enzymes such as threonine aldolases have demonstrated the ability to form carbon-carbon bonds with high stereocontrol, offering a green alternative to conventional synthesis. researchgate.net Research efforts are focused on discovering and engineering novel enzymes with tailored substrate specificities to directly produce O-methylated threonine precursors. researchgate.net Directed evolution and gene mining are powerful tools being used to identify enzyme variants capable of synthesizing these non-canonical amino acids efficiently. researchgate.net Additionally, developing synthetic metabolic pathways in microorganisms like E. coli could enable the biosynthesis of threonine and its analogues from renewable feedstocks like ethylene (B1197577) glycol, representing a major step towards sustainable production. nih.govresearchgate.net

| Approach | Advantages | Current Research Focus | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established protocols; versatile for various derivatives. | Improving reaction efficiency and reducing steps. | Often requires harsh conditions, toxic reagents, and complex purification; may have lower stereoselectivity. |

| Biocatalytic/Enzymatic Synthesis | High stereoselectivity; mild reaction conditions (aqueous, room temp); environmentally friendly. researchgate.net | Discovery and engineering of novel enzymes (e.g., threonine aldolases) for specific non-canonical amino acids. researchgate.net | Enzyme stability and scalability; substrate scope can be limited. |

| Metabolic Engineering | Uses renewable feedstocks; potential for cost-effective, large-scale production. nih.govresearchgate.net | Designing and optimizing novel biosynthetic pathways in microorganisms. nih.gov | Complex pathway construction; achieving high yields and titers. researchgate.net |

Potential in the Synthesis of Complex Natural Product Analogues with Enhanced Properties

Natural products are a vital source of inspiration for drug discovery, but their native forms often have limitations such as poor stability or undesirable side effects. The synthesis of natural product analogues by incorporating non-canonical amino acids like O-methyl-D-threonine is a powerful strategy to overcome these issues. rsc.org

The incorporation of O-methyl-D-threonine via a building block like this compound can confer several advantageous properties. The methyl group on the side-chain hydroxyl can:

Increase Metabolic Stability: It blocks a potential site for phase II metabolism (e.g., glucuronidation) or phosphorylation, which can prolong the compound's half-life in vivo.

Enhance Lipophilicity: The replacement of a polar hydroxyl group with a nonpolar methyl ether can increase the molecule's ability to cross cellular membranes, potentially improving bioavailability.

Induce Favorable Conformations: The steric bulk of the methyl group can restrict the conformational flexibility of a peptide backbone, locking it into a bioactive shape that enhances binding to its target.

Strategies like diverted total synthesis (DTS), where a synthetic route to a natural product is intercepted to create analogues, are well-suited for incorporating such modified building blocks. rsc.org As synthetic methodologies become more efficient, the systematic modification of complex natural products with O-methyl-D-threonine will become an increasingly valuable tool for generating new therapeutic leads. rsc.org

Applications in Advanced Chemical Biology Tools and Protein Engineering

The ability to incorporate unnatural amino acids into proteins at specific sites provides a powerful toolkit for studying and engineering biological systems. nih.gov O-methylated amino acids, including O-methyl-L-threonine, have been used as biochemical probes to investigate fundamental processes like amino acid metabolism and protein synthesis. nbinno.comebi.ac.uk

A significant future direction is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair specifically for O-methyl-D-threonine. nih.gov Such a system would allow for the site-specific incorporation of this unnatural amino acid into a target protein in living cells. This would enable researchers to:

Probe Post-Translational Modifications (PTMs): By replacing a natural threonine with its O-methylated counterpart, researchers can block phosphorylation or O-glycosylation at that site, allowing for a precise investigation of the PTM's function.

Engineer Protein Stability: The introduction of the O-methyl group can enhance a protein's resistance to proteolytic degradation.

Create Novel Protein Functions: The unique chemical properties of the O-methyl group could be used to design proteins with novel catalytic or binding activities.

These advanced chemical biology tools are essential for dissecting complex biological pathways and for the rational design of proteins with new and useful properties. nih.gov

Opportunities in the Design of Next-Generation Therapeutic Peptides and Peptidomimetics

Peptides have emerged as a major class of therapeutics due to their high specificity and low toxicity. However, their use can be limited by poor metabolic stability and low oral bioavailability. The incorporation of modified amino acids like O-methyl-D-threonine is a cornerstone strategy in the design of next-generation therapeutic peptides and peptidomimetics. nbinno.com

This compound serves as a ready-to-use building block in solid-phase peptide synthesis (SPPS) to introduce O-methyl-D-threonine into a peptide sequence. This modification can impart multiple benefits that directly address the traditional weaknesses of peptide drugs. The presence of the O-methyl group can enhance stability and alter biological activity, which is crucial for targeting specific diseases. nbinno.com The D-amino acid configuration further increases resistance to degradation by proteases, which typically recognize L-amino acids.

| Advantage | Mechanism | Therapeutic Implication |

|---|---|---|

| Increased Proteolytic Stability | The D-amino acid configuration is not recognized by most endogenous proteases. The O-methyl group can sterically hinder protease access. | Longer circulating half-life, allowing for less frequent dosing. |

| Enhanced Lipophilicity/Permeability | The methyl ether is less polar than the hydroxyl group, increasing the overall hydrophobicity of the peptide. | Improved absorption and ability to cross biological membranes, potentially enabling oral or transdermal delivery. |

| Conformational Constraint | The steric bulk of the methyl group can limit the rotational freedom of the peptide backbone. | Pre-organizes the peptide into its bioactive conformation, leading to higher binding affinity and target selectivity. |

| Blocked PTM Site | The hydroxyl group is capped by a methyl group, preventing enzymatic phosphorylation or glycosylation. | Maintains the intended structure and function of the peptide by preventing unwanted metabolic modifications. |

The systematic application of these principles will continue to drive the discovery of more potent, stable, and convenient peptide-based drugs for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.